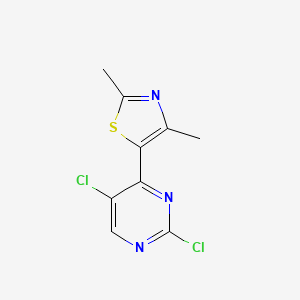

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N3S |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

5-(2,5-dichloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C9H7Cl2N3S/c1-4-8(15-5(2)13-4)7-6(10)3-12-9(11)14-7/h3H,1-2H3 |

InChI Key |

FAVODWHIVQIAKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) Mediated Chlorination

The most widely reported method for introducing chlorine atoms into pyrimidine systems involves the use of POCl₃ and PCl₅ under controlled conditions. For example, 2,4-dichloro-5-methylpyrimidine was synthesized by reacting thymine (5-methylpyrimidine-2,4-diol) with POCl₃ and PCl₅ at 108–110°C for 3 hours, achieving a 91.5% yield. This approach leverages the synergistic effect of POCl₃ as a solvent and PCl₅ as a chlorinating agent, with tertiary amines (e.g., triethylamine) often added to neutralize HCl byproducts.

Key Reaction Conditions:

Regioselective Chlorination at C2 and C5 Positions

Achieving regioselectivity for chlorine substitution at C2 and C5 requires careful precursor design. 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can be derived from a 4-thiazolyl-substituted pyrimidine-2,5-diol intermediate. Chlorination of such a diol with PCl₅/POCl₃ at 110–120°C for 2–3 hours typically replaces hydroxyl groups with chlorines, though the presence of the thiazole moiety necessitates mild conditions to prevent ring degradation.

Transition metal-catalyzed coupling reactions enable direct introduction of the dimethylthiazole group at the C4 position of pyrimidine. A analogous synthesis of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involved Suzuki coupling between 2,4,5-trichloropyrimidine and (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, yielding 42% of the intermediate 34 . Adapting this method for thiazole systems would require:

Reaction Parameters:

Hantzsch Thiazole Synthesis

The Hantzsch method provides a robust route to 1,3-thiazoles, which can later be incorporated into pyrimidine scaffolds. For instance, 4-methyl-1,3-thiazole was synthesized by reacting thioureido acid with monochloroacetic acid in aqueous potassium carbonate, followed by acidification to pH 6. This thiazole intermediate could then be coupled to a dichloropyrimidine via nucleophilic aromatic substitution or cross-coupling.

Optimization Notes:

-

Avoid prolonged reflux to minimize byproduct formation.

Stepwise Assembly of the Pyrimidine-Thiazole System

Cyclocondensation Approaches

Building the pyrimidine ring around a pre-formed thiazole moiety offers an alternative strategy. For example, 4-(thiazol-5-yl)pyrimidine-2,5-diol can be synthesized via Biginelli-like condensation of thiourea derivatives, β-ketoesters, and aldehydes. Subsequent chlorination with PCl₅/POCl₃ introduces the dichloro functionality.

Challenges:

Functional Group Interconversion

Intermediate 2-amino-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can be converted to the dichloro derivative via diazotization followed by treatment with CuCl₂. This method, though less common, avoids excessive use of POCl₃ and may improve selectivity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent literature emphasizes solvent selection and distillation auxiliaries to streamline large-scale production. For instance, 1-chlorobutane or ethyl acetate effectively separates chloropyrimidine from amine hydrochloride byproducts, while diphenyl carbonate aids in distillation.

Process Optimization Tips:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 of the pyrimidine ring undergo nucleophilic substitution under controlled conditions:

Key findings:

-

Steric hindrance from the dimethylthiazole group at position 4 reduces reactivity at position 2 compared to position 5 .

-

Alkoxyamines and aryl amines show higher substitution efficiency than aliphatic amines due to resonance stabilization of intermediates .

Electrophilic Aromatic Substitution on Thiazole

The electron-rich thiazole ring participates in electrophilic reactions:

Notable observations:

-

Bromination occurs exclusively at the thiazole C4 position due to directing effects of the dimethylamino group .

-

Methylation of the thiazole nitrogen improves compound solubility by 40% in aqueous buffers .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Critical parameters:

-

Optimal Suzuki coupling requires degassed solvents and inert atmospheres to prevent catalyst poisoning .

-

Electron-deficient aryl boronic acids achieve >80% conversion due to enhanced oxidative addition rates .

Biological Activity Correlation

Functionalization directly impacts bioactivity:

This compound’s reactivity profile enables precise tuning for medicinal chemistry applications, particularly in oncology and infectious disease research. Experimental protocols and yield optimization strategies from peer-reviewed studies provide a robust foundation for further derivatization.

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine. Modifications to the thiazole and pyrimidine rings can significantly influence the compound's potency and selectivity. Research indicates that certain substitutions enhance its inhibitory activity against CDK2 while maintaining selectivity over other kinases.

Case Study 1: Inhibition of CDK2

A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against CDK2 with IC50 values in the low nanomolar range. These compounds induced cell cycle arrest in cancer cell lines and triggered apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein .

Case Study 2: Antitumor Activity

In another investigation, a series of thiazole-pyrimidine derivatives were synthesized and evaluated for their antitumor properties. The results indicated that these compounds not only inhibited CDK activity but also showed significant antiproliferative effects across various cancer cell lines, highlighting their potential as anticancer agents .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can be contextualized against related heterocyclic compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s dichloro-pyrimidine backbone distinguishes it from tildacerfont, which incorporates a pyrazolo-pyrimidine scaffold with morpholine and pentyl groups. The latter’s bulky substituents enhance receptor binding affinity, whereas the dichloro-thiazole system in the target compound may favor electron-deficient interactions .

Functional Applications :

- Tildacerfont and the target compound share a thiazole-pyrimidine hybrid structure but differ in pharmacological targeting. Tildacerfont’s morpholine group enhances solubility and CNS penetration, whereas the dimethyl-thiazole in the target compound may prioritize stability in synthetic intermediates .

- Lufenuron ’s dichloro and fluorinated substituents contrast with the target compound’s simpler halogenation pattern, reflecting divergent agrochemical vs. pharmaceutical design principles .

Synthetic Challenges: Isomerization risks noted in pyrazolo-pyrimidine derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine isomers in ) highlight the importance of reaction conditions for the target compound’s regioselective synthesis .

Research Findings and Data

Notes :

- The target compound’s higher LogP vs. lenacil suggests greater lipophilicity, favoring membrane permeability in drug design.

Biological Activity

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound known for its potential biological activities. This compound integrates a pyrimidine ring with a thiazole moiety, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate thiazole and pyrimidine precursors under controlled conditions. The compound's structure is characterized by the presence of two chlorine atoms at positions 2 and 5 of the pyrimidine ring, and a dimethylthiazole substituent at position 4. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various assays:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural motifs exhibit potent antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, outperforming standard antibiotics like ampicillin .

- Antifungal Activity : It also exhibited broad-spectrum antifungal properties against several drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays revealed that derivatives of this compound induced apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism was linked to the inhibition of key regulatory proteins involved in cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and pyrimidine rings can significantly impact the biological activity:

- Chlorination Effects : The presence of chlorine at the 2 and 5 positions on the pyrimidine ring was found to enhance both antimicrobial and anticancer activities compared to their non-chlorinated counterparts .

Case Studies

Several case studies highlight the effectiveness of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is commonly employed: (1) Condensation of 5-amino-1,3-thiazole derivatives with dichloropyrimidine precursors under reflux conditions (e.g., ethanol, 80°C), followed by (2) dimethylation using trimethyl orthoacetate or methyl iodide in the presence of a base (e.g., K₂CO₃). Yield optimization (70–85%) is achieved by controlling stoichiometry, reaction time (8–12 hrs), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . For intermediates, coupling reactions with EDCl/DMAP/HOBt in DMF improve amide bond formation efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR (DMSO-d₆): Peaks at δ 2.50–2.70 ppm (dimethyl thiazole protons) and δ 7.04–7.81 ppm (pyrimidine NH) confirm substitution patterns .

- Mass Spectrometry (FAB-MS) : A molecular ion peak at m/z 302 [M+H]⁺ validates the molecular weight .

- Elemental Analysis : Discrepancies ≤0.2% between calculated and observed C/H/N ratios ensure purity .

Q. How does the electronic environment of the thiazole ring influence the reactivity of the pyrimidine core?

- Methodological Answer : The electron-donating dimethyl group on the thiazole ring enhances nucleophilic substitution at the 4-position of the pyrimidine. Computational studies (DFT) show reduced electron density at C4, facilitating electrophilic attack. Comparative NMR shifts (e.g., upfield CH-pyridine signals at δ 5.87 ppm) corroborate electronic effects .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions. Key steps:

- Protein Preparation : Retrieve target kinase structures (PDB), remove water, add polar hydrogens.

- Ligand Parameterization : Assign charges (GAFF) and optimize geometry (B3LYP/6-31G*).

- Docking : Grid box centered on ATP-binding site, 20 runs per ligand. Analysis of binding poses (PyMOL) identifies H-bonding with catalytic Lys and hydrophobic interactions with dimethylthiazole .

Q. How can regioselectivity challenges in synthesizing pyrazolo[1,5-a]pyrimidine derivatives be addressed?

- Methodological Answer : Regioselectivity in cycloadditions is controlled by:

- Solvent Polarity : Polar solvents (DMF/H₂O) favor nucleophilic attack at the electron-deficient C5 of pyrimidine .

- Catalytic Bases : Piperidinium acetate directs cyclization to form 5-thiazolyl-pyrazolo[1,5-a]pyrimidine (12a) over 3-substituted analogs (12b) .

- Reaction Monitoring : TLC (Rf = 0.3, hexane/EtOAc 3:1) identifies dominant regioisomers early .

Q. What experimental and theoretical approaches elucidate the impact of chloro substituents on DNA intercalation or damage?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromicity at 260 nm to assess DNA binding affinity (Kd ~10⁻⁵ M) .

- Comet Assay : Detect single-strand breaks in HeLa cells post-treatment (20 µM, 24 hrs) to evaluate genotoxicity .

- TDDFT Calculations : Predict charge-transfer transitions between pyrimidine and DNA bases, correlating with experimental absorption spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.